[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol
Description
[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol is a fluorinated cyclobutane derivative bearing a 3,5-dichlorophenyl substituent and a methanol functional group. Its molecular formula is C₁₁H₉Cl₂F₂O, with a molecular weight of 275.10 g/mol . The compound is cataloged under CAS numbers EN300-743826 and EN300-743846, highlighting its role as a building block in medicinal and agrochemical synthesis .
Properties
IUPAC Name |
[1-(3,5-dichlorophenyl)-3,3-difluorocyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2O/c12-8-1-7(2-9(13)3-8)10(6-16)4-11(14,15)5-10/h1-3,16H,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYWARMTXNVMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes or alkynes.
Introduction of the Dichlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a dichlorobenzene derivative is reacted with the cyclobutyl precursor in the presence of a Lewis acid catalyst.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST).
Final Methanol Addition: The final step involves the addition of a methanol group, which can be achieved through a Grignard reaction or other suitable organometallic methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of halogenated cyclobutyl derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may impart unique biological activities, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and difluoromethyl groups may enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₁H₉Cl₂F₂O | 275.10 | EN300-743846 | 3,5-Dichlorophenyl, 3,3-difluorocyclobutyl, methanol |
| 1-(3,5-Dichlorophenyl)-3,3-difluoropropyne | C₉H₄Cl₂F₂ | 221.04 | DU750 | 3,5-Dichlorophenyl, 3,3-difluoropropyne |
| (3,3-Difluorocyclobutyl)methanol | C₅H₈F₂O | 122.11 | N/A | 3,3-Difluorocyclobutyl, methanol |
| (3,5-Dichlorophenyl)methanol | C₇H₆Cl₂O | 177.03 | N/A | 3,5-Dichlorophenyl, methanol |
Key Observations:
Molecular Complexity: The target compound combines both dichlorophenyl and difluorocyclobutyl groups, resulting in a higher molecular weight compared to simpler analogs like (3,3-difluorocyclobutyl)methanol .
Steric Effects : The cyclobutane ring introduces ring strain and steric hindrance, which may affect binding interactions in biological systems compared to linear analogs like 1-(3,5-dichlorophenyl)-3,3-difluoropropyne .
Stability and Reactivity
- Electron-Withdrawing Effects: The difluorocyclobutyl group stabilizes the molecule via electron-withdrawing fluorine atoms, reducing susceptibility to oxidation compared to non-fluorinated cyclobutanes .
- Hydrogen Bonding: The methanol group enhances solubility and hydrogen-bonding capacity, distinguishing it from analogs like 1-(3,5-dichlorophenyl)-3,3-difluoropropyne, which lacks polar functional groups .
Biological Activity
[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol is a synthetic organic compound with the molecular formula CHClFO and a molecular weight of 267.1 g/mol. Its unique structure, characterized by a cyclobutyl ring and multiple halogen substitutions, suggests potential biological activities that warrant investigation. This article synthesizes current knowledge about its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
- Molecular Formula : CHClFO
- Molecular Weight : 267.1 g/mol
- Purity : Typically >95% in commercial preparations
- Physical State : Solid or liquid depending on conditions
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of dichlorophenyl and difluoromethyl groups may enhance its binding affinity and specificity, leading to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing physiological responses.
- Oxidative Stress Reduction : Similar compounds have shown antioxidant properties, suggesting that this compound may also mitigate oxidative stress.
Biological Activity Studies
Research into the biological activity of this compound is limited but suggests several potential applications:
Anticancer Activity
Studies have indicated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | TBD | |
| Similar Compound X | MCF-7 (Breast Cancer) | 15 |
Antimicrobial Activity
The dichlorophenyl moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial activity against gram-positive bacteria.
Case Studies
While specific case studies on this compound are scarce, related compounds have been explored extensively:
- Case Study 1 : A study on a related dichlorophenyl compound demonstrated significant inhibition of bacterial growth in Staphylococcus aureus.
- Case Study 2 : Research indicated that similar difluorinated cyclobutanes showed promise in reducing tumor growth in xenograft models.
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from other halogenated derivatives. Below is a comparison table highlighting key differences:
Q & A
Q. What are the key structural features of [1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol that influence its reactivity in synthetic applications?
The compound’s reactivity is shaped by its cyclobutyl ring substituted with two fluorine atoms (3,3-difluoro) and the electron-withdrawing 3,5-dichlorophenyl group. The difluoro substituents increase electronegativity and ring strain, enhancing susceptibility to nucleophilic attack. The chlorine atoms on the phenyl ring stabilize intermediates via resonance and inductive effects, while the hydroxyl group (-CH2OH) provides a site for derivatization (e.g., esterification). These features collectively impact solubility, stability, and reaction pathways .
Q. How is this compound typically synthesized, and what are common intermediates?
A modular approach involves coupling a 3,5-dichlorophenyl precursor with a difluorocyclobutane moiety. For example, intermediates like (3,3-difluorocyclobutyl)methanol (CAS: 681128-39-2) are synthesized via cycloaddition or fluorination of cyclobutanone derivatives. The final step often involves nucleophilic substitution or Grignard reactions to attach the dichlorophenyl group. Key intermediates include halogenated cyclobutanes and protected alcohols, which require careful purification via column chromatography or recrystallization .
Advanced Research Questions
Q. What strategies can optimize reaction conditions for synthesizing this compound to maximize yield and purity?
- Solvent selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates, with methanol or ethanol for hydrolysis steps.
- Temperature control : Maintain low temperatures (-10°C to 0°C) during fluorination to minimize side reactions.
- Catalysis : Employ transition-metal catalysts (e.g., Pd) for cross-coupling steps involving aryl halides.
- Purification : Acid-base partitioning (e.g., using 1N HCl) removes unreacted starting materials, followed by drying over Na2SO4 .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound compared to structural analogs?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:
- Standardized assays : Use identical protocols (e.g., MIC for antimicrobial activity) across analogs.
- Structural comparisons : Compare with analogs like (3,5-Dichlorophenyl)(furan-2-yl)methanol, which shows higher antimicrobial activity due to the furan’s electron-rich ring, versus the moderate activity of the cyclobutyl derivative.
- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Toxicity : The compound is harmful if inhaled, ingested, or absorbed through skin (per MSDS data). Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store in airtight containers at 2–8°C, protected from light to prevent degradation.
- Waste disposal : Neutralize with dilute NaOH before disposal to deactivate reactive groups .
Q. How does the steric and electronic profile of this compound influence its utility in medicinal chemistry?
- Steric effects : The cyclobutyl ring’s rigidity limits conformational flexibility, potentially improving target specificity.
- Electronic effects : The 3,5-dichlorophenyl group enhances lipophilicity and membrane permeability, while the difluoro substituents reduce metabolic oxidation.
- Applications : These properties make it a candidate for protease inhibitors or kinase modulators, as seen in related IDH1 inhibitors (e.g., ivosidenib derivatives) .
Methodological Recommendations
Q. What analytical techniques are most effective for characterizing this compound?
- NMR : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms cyclobutyl and phenyl connectivity.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for structure-activity studies .
Q. How can researchers design derivatives of this compound to enhance specific biological activities?
- Functional group modification : Replace the hydroxyl group with esters (to improve bioavailability) or amines (for hydrogen bonding).
- Ring substitution : Introduce electron-donating groups (e.g., -OCH3) on the phenyl ring to modulate electronic effects.
- Hybrid analogs : Combine with bioactive scaffolds (e.g., pyrazole or thiophene) to exploit synergistic effects, as demonstrated in anticancer analogs .
Data Contradiction Analysis
Q. Why might this compound exhibit moderate activity in some studies but high potency in others?
- Assay variability : Differences in cell viability protocols (e.g., MTT vs. ATP-based assays) can skew results.
- Solubility issues : Low aqueous solubility may lead to underestimation of activity in vitro.
- Metabolic stability : Hepatic microsome studies may reveal rapid degradation in some models, reducing apparent efficacy .
Q. What computational tools can predict the environmental impact or degradation pathways of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
